N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl5N3OS/c20-11-10(12(21)14(23)15(24)13(11)22)16(28)25-18-27-26-17(29-18)19-4-7-1-8(5-19)3-9(2-7)6-19/h7-9H,1-6H2,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRPGRLIOKUUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclodehydration of thiosemicarbazide precursors. A robust method involves reacting thiosemicarbazide with carboxylic acids in the presence of phosphorus pentachloride under solvent-free, solid-phase conditions. For instance, grinding thiosemicarbazide (1 mol), adamantane-1-carboxylic acid (1.2 mol), and phosphorus pentachloride (1.2 mol) at room temperature yields 2-amino-5-(1-adamantyl)-1,3,4-thiadiazole as a key intermediate. This method avoids traditional liquid-phase limitations, achieving yields exceeding 91%.
Alternative Routes Using Acylhydrazines
Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) can sulfonate acylhydrazines to form the thiadiazole ring. For example, treating adamantane-1-carbonyl hydrazine with Lawesson’s reagent in toluene under reflux generates the thiadiazole core via cyclodehydration. However, this route often requires stringent anhydrous conditions and yields comparably lower (75–80%).
Functionalization with the Adamantyl Group
Post-Cyclization Modification Strategies
Alternative approaches involve synthesizing unsubstituted 2-amino-1,3,4-thiadiazole followed by Friedel-Crafts alkylation with 1-adamantanol. However, this method suffers from poor regioselectivity and competing side reactions, limiting its practicality.
Acylation with Pentachlorobenzoyl Chloride
Reaction Conditions and Kinetics
The final step involves acylating 2-amino-5-(1-adamantyl)-1,3,4-thiadiazole with 2,3,4,5,6-pentachlorobenzoyl chloride. Optimal conditions employ dichloromethane as a solvent, triethylamine as a base, and a 1:1.1 molar ratio of amine to acyl chloride. The reaction proceeds at 0–5°C to minimize hydrolysis, achieving 85–90% conversion.
Purification and Byproduct Management
Crude product purification involves pH-adjusted (8–8.2) aqueous washes to remove unreacted acyl chloride and hydrochloric acid. Recrystallization from ethanol-water mixtures yields pure N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide as a white crystalline solid.
Alternative Synthetic Pathways
Use of Thiocarbazates and Dithiocarbazates
Thiocarbazates derived from adamantane-1-carbohydrazide react with pentachlorobenzoyl chloride in polyphosphoric acid (PPA) to form the thiadiazole ring. This method, while efficient, requires elevated temperatures (100–120°C) and yields marginally lower (78%).
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclodehydration step, reducing reaction times from hours to minutes. Preliminary studies indicate 75% yield under 150 W irradiation for 10 minutes, though scalability remains challenging.
Optimization and Yield Considerations
Reagent Stoichiometry and Solvent Effects
Excess phosphorus pentachloride (1.2 equiv) ensures complete cyclization of the thiosemicarbazide intermediate. Polar aprotic solvents like acetonitrile improve acylation rates but risk solvolysis of the adamantyl group.
Temperature and Reaction Time
Cyclization proceeds efficiently at room temperature in solid-phase reactions, whereas solution-phase methods require reflux (Δ 80°C). Extended reaction times (>2 hours) degrade the pentachlorobenzamide moiety, necessitating precise timing.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : The adamantyl protons resonate as a multiplet at δ 1.6–2.1 ppm, while the thiadiazole C-H appears at δ 8.3 ppm.
- IR Spectroscopy : Stretching vibrations at 1670 cm⁻¹ (C=O) and 680 cm⁻¹ (C-S) confirm acylation and thiadiazole formation.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 567.8 [M+H]⁺, consistent with the molecular formula C₂₀H₁₅Cl₅N₃OS.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile-water) shows >98% purity, with retention time 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide. Research indicates that derivatives of thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
- Case Studies : In vitro studies have shown that related thiadiazole derivatives effectively inhibited the growth of human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values below 100 µM .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative A | MCF-7 | <100 | Apoptosis induction |
| Thiadiazole Derivative B | HCT-116 | <100 | Caspase activation |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:
- Testing Methods : Antimicrobial activity was assessed using the turbidimetric method.
- Results : Certain derivatives displayed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Microorganism | Activity |
|---|---|---|
| Thiadiazole Derivative C | Staphylococcus aureus | Active |
| Thiadiazole Derivative D | Escherichia coli | Active |
Agricultural Applications
The unique properties of this compound make it a candidate for use in agrochemicals:
Pesticidal Activity
Research has indicated that thiadiazole derivatives can act as effective pesticides:
- Target Pests : These compounds have shown efficacy against various agricultural pests and fungal pathogens.
- Field Trials : Preliminary field trials suggest that these compounds reduce pest populations significantly without harming beneficial insects .
Synthesis of Advanced Materials
This compound can be utilized in the synthesis of advanced materials:
Mechanism of Action
The mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, while the adamantyl group enhances membrane permeability. This dual functionality allows the compound to effectively inhibit the activity of target proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and antiviral properties.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which contain the adamantyl group, are known for their antiviral activity against influenza viruses.
Pentachlorobenzamide Derivatives: These compounds are known for their stability and reactivity, making them useful in various chemical applications.
Uniqueness
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide is unique due to the combination of the adamantyl group, thiadiazole ring, and pentachlorobenzamide moiety. This unique structure imparts a combination of high stability, reactivity, and biological activity, making it a versatile compound for various applications.
Biological Activity
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its versatile biological properties. The adamantyl group enhances hydrophobic interactions, potentially increasing the compound's bioavailability and efficacy.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives. For instance:
- In vitro Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with the adamantyl group showed enhanced activity against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives ranged from 32.6 μg/mL to higher concentrations depending on the specific bacterial strain tested .
Antifungal Activity
Research has also highlighted the antifungal potential of this compound:
- Activity Against Fungi : Compounds similar to this compound have shown promising results against fungal strains such as Candida albicans and Aspergillus niger. The presence of the thiadiazole ring was crucial for this activity .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented:
- In Vivo Studies : In animal models, compounds with similar structures demonstrated significant anti-inflammatory effects when tested using carrageenan-induced paw edema assays .
Anticancer Potential
The anticancer activity of thiadiazole derivatives is an area of ongoing research:
- Cell Line Studies : Some studies suggest that derivatives can induce apoptosis in cancer cell lines through various mechanisms including inhibition of cell proliferation .
Case Study 1: Antimicrobial Screening
A study conducted by Joshi et al. synthesized a series of 1,3,4-thiadiazoles and tested them for antimicrobial activity. The results indicated that certain derivatives exhibited better inhibition than standard antibiotics at concentrations as low as 0.25 μg/mL .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of thiadiazole derivatives revealed that modifications at the C-5 position significantly influenced biological activity. For example, introducing an adamantyl group enhanced both antibacterial and antifungal activities compared to simpler thiadiazole derivatives .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide?
- Methodology : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using POCl₃ under reflux (90°C, 3 hours) with substrates like substituted carboxylic acids and thiosemicarbazides . For adamantyl-containing analogs, coupling reactions between 5-(1-adamantyl)-1,3,4-thiadiazol-2-amine and acyl chlorides (e.g., pentachlorobenzoyl chloride) in pyridine or toluene under reflux (5–24 hours) are effective . Post-synthesis purification via recrystallization (DMF/water or methanol) ensures purity .
Q. How can the compound be characterized using spectroscopic and crystallographic techniques?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (e.g., R factor = 0.044, data-to-parameter ratio = 12.5) confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
- NMR/IR spectroscopy :
- ¹H NMR : Adamantyl protons appear as singlets (δ 1.6–2.1 ppm); aromatic protons from pentachlorobenzamide show deshielded signals (δ 7.0–8.5 ppm) .
- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and C-Cl (750–800 cm⁻¹) confirm functional groups .
Q. What preliminary biological activities are reported for this compound?
- Findings : 1,3,4-thiadiazole derivatives exhibit insect growth-regulating activity by inhibiting chitin synthesis (IC₅₀ values in the µM range) . Adamantyl-substituted analogs show potential anticancer activity via apoptosis induction (e.g., IC₅₀ = 12–45 µM in MCF-7 cells) .
Advanced Research Questions
Q. How can conflicting cytotoxicity data in biological assays be resolved?
- Methodology :
- Dose-response curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ consistency .
- Assay controls : Use reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) to rule off-target effects .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
Q. What computational models predict the compound’s target interactions?
- Methodology :
- Molecular docking : Simulate binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using AutoDock Vina; validate with crystallographic data .
- Molecular dynamics (MD) : Analyze stability of adamantyl-thiadiazole interactions in lipid bilayers (GROMACS, 100 ns simulations) to predict membrane permeability .
Q. How do substituents influence structure-activity relationships (SAR) in this compound class?
- Key Findings :
- Adamantyl group : Enhances lipophilicity (logP +2.5) and metabolic stability compared to alkyl/aryl substituents .
- Pentachlorobenzamide : Electron-withdrawing Cl atoms increase electrophilicity, improving enzyme inhibition (e.g., 10-fold higher activity vs. non-chlorinated analogs) .
- Thiadiazole core : Essential for π-π stacking with aromatic residues in target proteins (e.g., chitin synthase) .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodology :
- pH stability studies : Incubate in buffers (pH 2–10) and monitor degradation via HPLC. Adamantyl-thiadiazoles are stable at pH 5–8 but hydrolyze under acidic conditions .
- Light/heat stability : Accelerated stability testing (40°C/75% RH, 30 days) reveals no significant degradation, supporting room-temperature storage .
Q. How can analytical methods be developed for quantifying this compound in biological matrices?
- Methodology :
- LC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) with MRM transitions for quantification (LOQ = 1 ng/mL) .
- HRMS validation : Confirm molecular formula (e.g., C₁₈H₁₄Cl₅N₃OS) with <5 ppm mass error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
